molecular formula C12H16ClNO B111808 2-Benzoylpiperidine hydrochloride CAS No. 138371-65-0

2-Benzoylpiperidine hydrochloride

Cat. No.: B111808
CAS No.: 138371-65-0
M. Wt: 225.71 g/mol
InChI Key: OSLHXWHFSJMVQY-UHFFFAOYSA-N
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Description

. It is a derivative of piperidine, a six-membered heterocyclic amine, and is characterized by the presence of a benzoyl group attached to the piperidine ring. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a synthetic intermediate in the production of various pharmaceuticals .

Scientific Research Applications

2-Benzoylpiperidine hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

2-Benzoylpiperidine hydrochloride is a stimulant drug of the piperidine class . It is similar in structure to other drugs such as methylphenidate and desoxypipradrol . The primary targets of this compound are the norepinephrine and dopamine transporters .

Mode of Action

This compound boosts norepinephrine levels to around the same extent as d-amphetamine . It has very little effect on dopamine levels, with its binding affinity for the dopamine transporter around 175 times lower than for the noradrenaline transporter .

Biochemical Pathways

Given its stimulant nature and its interaction with norepinephrine and dopamine transporters, it is likely to influence pathways related to neurotransmitter reuptake and signaling .

Pharmacokinetics

Similar drugs in the piperidine class are typically administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would need to be studied further to fully understand its bioavailability and pharmacokinetic profile.

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve changes in neurotransmitter levels and neuronal signaling due to its interaction with norepinephrine and dopamine transporters . This can lead to increased alertness and cognitive performance, typical of stimulant drugs .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other drugs, the physiological state of the individual (such as liver function, which can affect drug metabolism), and genetic factors that can influence individual responses to drugs

Preparation Methods

The synthesis of 2-Benzoylpiperidine hydrochloride typically involves the reaction of piperidine with acetophenone through a series of chemical reactions . One common method involves the condensation of piperidine with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is then purified by recrystallization from an appropriate solvent .

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow reactions or catalytic hydrogenation techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and reducing waste .

Chemical Reactions Analysis

2-Benzoylpiperidine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl-substituted carboxylic acids, while reduction may produce benzoyl-substituted alcohols or amines .

Properties

IUPAC Name

phenyl(piperidin-2-yl)methanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO.ClH/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11;/h1-3,6-7,11,13H,4-5,8-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLHXWHFSJMVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20629919
Record name Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138371-65-0
Record name Methanone, phenyl-2-piperidinyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=138371-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenyl(piperidin-2-yl)methanone--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20629919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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